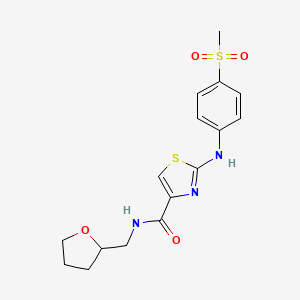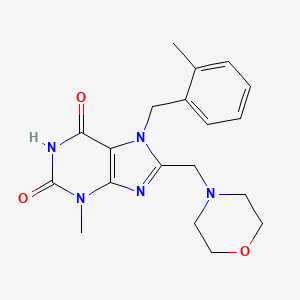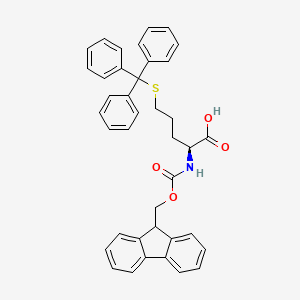
Tartaric acid, dimenthyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tartaric acid, dimethyl ester is used as a resolving agent in organic synthesis. It is a precursor for the preparation of its ester derivatives .
Synthesis Analysis
A mild transition-metal-free protocol to prepare 2,3-dialkylated tartaric acid esters has been developed by taking advantage of a visible light photoredox-catalyzed reductive dimerization of α-ketoesters with a combination of an organic dye photocatalyst and a Hantzsch-type 1,4-dihydropyridine hydrogen donor .Molecular Structure Analysis
The molecular formula of Tartaric acid, dimethyl ester is C24H42O6. The average mass is 426.587 Da and the monoisotopic mass is 426.298126 Da .Chemical Reactions Analysis
Tartaric acid, dimethyl ester undergoes a photoredox-catalyzed reductive coupling reaction smoothly .Physical And Chemical Properties Analysis
Tartaric acid, dimethyl ester has a density of 1.1±0.1 g/cm3, a boiling point of 497.6±12.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.9 mmHg at 25°C .Applications De Recherche Scientifique
Plasticizer in Polylactide (PLA) Production
Tartaric acid derivatives, including dimethyl esters, are synthesized and utilized as plasticizers in polylactide (PLA). Their effectiveness as plasticizers is influenced by the ester group's structure, with shorter alkyl groups (like methyl and ethyl) allowing for elastomeric properties at ambient temperature. Dimethyl tartrate, specifically, is classified as biodegradable, indicating its potential for sustainable plastic production (Zawada et al., 2017).
Role in Enantioselective Synthesis
Tartaric acid diesters, such as dimethyl esters, are significant in enantioselective synthesis. Their rigid tartaric-acid conformation, influenced by intramolecular hydrogen bonding, is essential in forming host-guest complexes with α-amino-alcohol salts. The unique structural properties of tartaric acid diesters, including the dimethyl ester, contribute to their high enantioselectivity, useful in stereoselective chemical syntheses (Egli & Dobler, 1989).
Synthesis of Tartaric Acid Esters
Research has been conducted on the synthesis of tartaric acid esters, including the dimethyl variant. Methods like visible light photoredox-catalyzed reductive dimerization of α-ketoesters are explored, demonstrating the versatility and functional group compatibility of these esters in synthetic chemistry (Zhu et al., 2017).
Identification in Wine
Dimethyl tartrate has been identified in wine using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry. This showcases its relevance in the food industry, particularly in the analysis and quality control of wine products (Buiarelli et al., 2010).
Biodegradable Flame Retardants
Research into biobased flame retardants has utilized tartaric acid and its derivatives, including dimethyl esters. These compounds are derived from tartaric acid, a by-product of wine making, and offer environmentally friendly alternatives to traditional flame retardants. Their applications in materials like epoxy demonstrate the potential for sustainable material science advancements (Howell & Sun, 2018).
Mécanisme D'action
Target of Action
Tartaric acid, dimethyl ester, also known as dimethyl tartrate, is a chemical compound with the molecular formula C6H10O6 It’s known that tartaric acid derivatives can interact with various biological molecules and systems, potentially influencing cellular processes .
Mode of Action
Esters, in general, are known to undergo hydrolysis, a reaction catalyzed by either an acid or a base . This process involves the replacement of the alkoxy (OR’) group of an ester by another group, often a hydroxyl group (OH-), resulting in the formation of a carboxylic acid and an alcohol . This reaction could potentially influence the function of biological molecules and systems.
Biochemical Pathways
It’s known that tartaric acid can inhibit the production of malic acid, a key component in the citric acid cycle, a crucial biochemical pathway for energy production
Pharmacokinetics
A study on a related compound, tartaric acid diethyl ester, suggests that it could be used in transdermal drug delivery systems, indicating potential for good bioavailability .
Result of Action
Tartaric acid is known to act as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and potentially death in high doses
Action Environment
Environmental factors can influence the action, efficacy, and stability of tartaric acid, dimethyl ester. For instance, temperature can affect the stability of esters. A study on esters derived from tartaric acid showed that these compounds are stable up to temperatures approaching 200°C . Furthermore, the presence of certain ions and solvents can influence the reactivity of esters .
Safety and Hazards
Orientations Futures
The development of more convenient and general approaches to 2,3-disubstituted tartaric acids together with their derivatives still remains in high demand. Such methodologies will not only expand the ligand framework diversity but also be helpful to acquire new insightful understandings on stereoselective transformations .
Propriétés
IUPAC Name |
bis(5-methyl-2-propan-2-ylcyclohexyl) 2,3-dihydroxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O6/c1-13(2)17-9-7-15(5)11-19(17)29-23(27)21(25)22(26)24(28)30-20-12-16(6)8-10-18(20)14(3)4/h13-22,25-26H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSENALUPARAQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C(C(=O)OC2CC(CCC2C(C)C)C)O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3014701.png)

![2-(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3014704.png)
![Tert-butyl (3aR,7aS)-2-(5-chloropyrazine-2-carbonyl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3014706.png)
![1-(3,5-dimethylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3014707.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B3014709.png)
![N-isopropyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3014710.png)



![3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3014722.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B3014725.png)